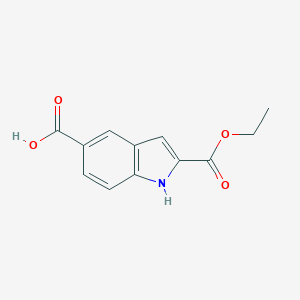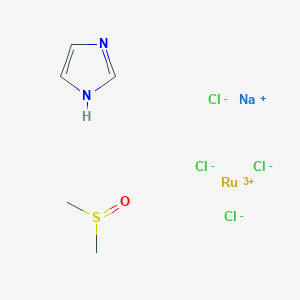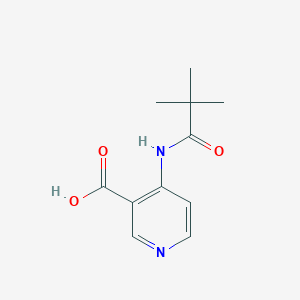
4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
4-(Dimethylamino)pyridine exhibits catalytic efficiency in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, producing lactones under neutral conditions. This highlights its potential as a catalyst in organic synthesis, especially in lactone formation, which is crucial for various pharmaceutical applications (Meng, Liu, Liu, & Wang, 2015).
Supramolecular Chemistry
The interaction of 4-dimethylaminopyridine with carboxylic acids to form supramolecular adducts demonstrates the role of noncovalent interactions in the construction of complex structures. These interactions are vital for developing new materials and understanding biological processes (Fang et al., 2020).
Polymer Science
New aromatic poly(amide–imide)s based on pyridine derivatives offer insights into the synthesis of high-performance materials with potential applications in electronics and coatings. These polymers exhibit good solubility and thermal stability, making them suitable for advanced material science applications (Behniafar & Banihashemi, 2004).
Organic Synthesis
The practical synthesis of pyridine derivatives, such as 4-amino-2-(trifluoromethyl)nicotinic acid, showcases the versatility of pyridine compounds in organic synthesis. This process involves lithiation and carboxylation steps, indicating the compound's utility in synthesizing bioactive molecules (Li et al., 2010).
Heterocyclic Chemistry
The development of a library of fused pyridine-4-carboxylic acids via Combes-type reaction highlights the importance of pyridine derivatives in constructing complex heterocyclic frameworks. These compounds are essential for pharmaceutical research and development (Volochnyuk et al., 2010).
Kinetic Resolution and Synthesis
Pyridine-3-carboxylic anhydride's role in the kinetic resolution of racemic secondary benzylic alcohols underlines its significance in producing optically active compounds. This method is crucial for synthesizing enantiomerically pure substances, which are important in drug development (Shiina, Nakata, Ono, & Mukaiyama, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-4-5-12-6-7(8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGXHDOYHCDENE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381523 |
Source


|
| Record name | 4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125867-31-4 |
Source


|
| Record name | 4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
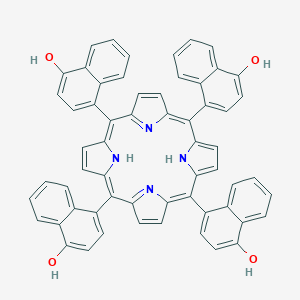
![1-(1-Methyl-2,3-dihydropyrido[3,4-b]pyrazin-4(1H)-yl)ethanone](/img/structure/B144971.png)
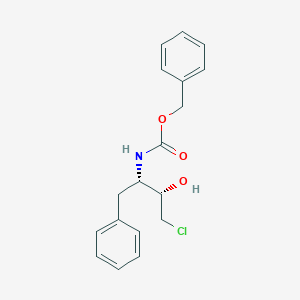


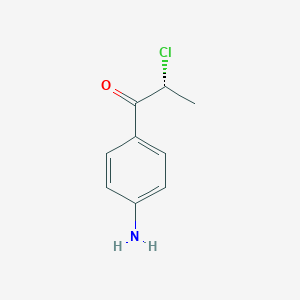

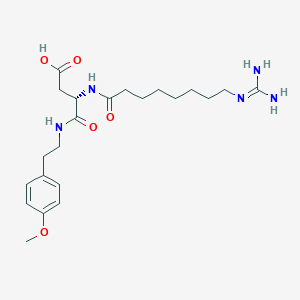
![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)

